

A Technical Guide to the Spectroscopic Data of 5-Methylquinoline

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 5-Methylquinoline

Cat. No.: B1294701

[Get Quote](#)

Introduction: **5-Methylquinoline** is an aromatic heterocyclic compound with the molecular formula $C_{10}H_9N$. As a derivative of quinoline, it serves as a valuable building block in the synthesis of various pharmaceutical compounds, dyes, and agrochemicals. The precise characterization of its molecular structure is paramount for its application in research and development. This guide provides a consolidated overview of the key spectroscopic data for **5-Methylquinoline**, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), intended for researchers, scientists, and professionals in drug development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of a molecule.

1H NMR Data

Proton NMR provides information on the chemical environment and connectivity of hydrogen atoms in the molecule. The methyl group protons of **5-methylquinoline** are reported to resonate at δ 2.65 ppm when dissolved in deuteriochloroform ($CDCl_3$)^[1]. The aromatic region of the spectrum reveals the distinct signals for the protons on the quinoline ring system.

Proton Assignment	Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz
H2	8.88	dd	4.2, 1.7
H3	7.35	dd	8.4, 4.2
H4	8.35	dd	8.4, 1.7
H6	7.30	d	7.1
H7	7.61	t	7.8
H8	7.95	d	8.4
5-CH ₃	2.65	s	-

Data referenced from publicly available spectral databases and may vary slightly based on experimental conditions.

¹³C NMR Data

Carbon NMR identifies the different carbon environments within the molecule. The data presented below is based on the work of J. A. Su, E. Siew, and E. V. Brown, as referenced by PubChem[2].

Carbon Assignment	Chemical Shift (δ) ppm
C2	149.9
C3	120.9
C4	133.5
C4a	128.7
C5	133.2
C6	128.9
C7	126.1
C8	125.9
C8a	147.2
5-CH ₃	18.5

Source: Org. Magn. Resonance 10, 122(1977)
[2]

Infrared (IR) Spectroscopy

Infrared spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations. The spectrum of **5-Methylquinoline** is characterized by the vibrations of its quinoline ring and methyl group[1].

Wavenumber (cm ⁻¹)	Intensity	Vibrational Mode Assignment
3100–3000	Weak-Medium	Aromatic C-H stretching[1]
2980–2850	Weak-Medium	CH ₃ group C-H stretching
~1600	Strong	C=N and C=C aromatic ring stretching vibrations[1]
1650–1400	Medium-Strong	C-C stretching vibrations within the quinoline ring[1]
~800-700	Strong	C-H out-of-plane bending (indicative of substitution pattern)

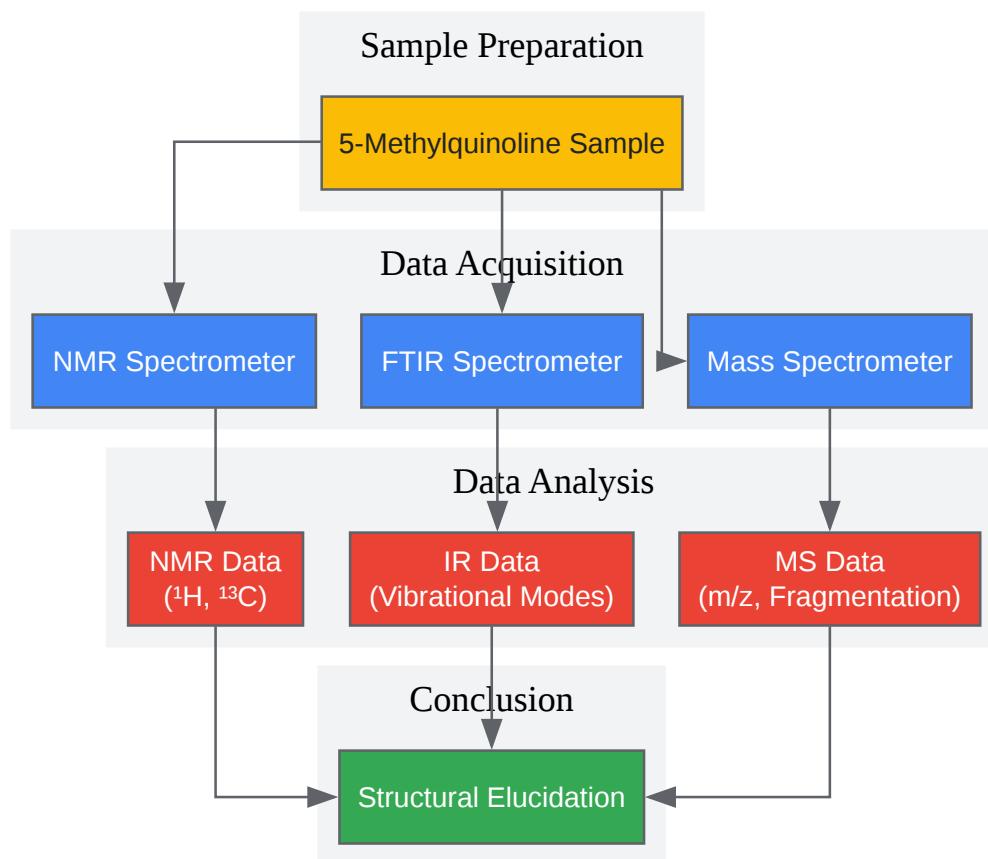
Note: These are characteristic absorption regions. Exact peak positions may vary.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, enabling the determination of its molecular weight and elemental composition.

m/z (Mass-to-Charge Ratio)	Assignment
143	Molecular Ion [M] ⁺ , corresponding to the molecular weight of C ₁₀ H ₉ N[2]
142	[M-H] ⁺ , fragment resulting from the loss of a hydrogen atom[2]
115	[M-H-HCN] ⁺ , fragment resulting from the loss of a hydrogen and hydrogen cyanide[2]

High-Resolution Mass Spectrometry (HRMS)
calculated exact mass for C₁₀H₉N: 143.0735[2].


Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: A sample of **5-Methylquinoline** (typically 5-25 mg for ^1H NMR, 50-100 mg for ^{13}C NMR) is dissolved in approximately 0.6-0.7 mL of a deuterated solvent, commonly Chloroform-d (CDCl_3). The solution is transferred to a 5 mm NMR tube. The spectrum is acquired on an NMR spectrometer operating at a specific frequency (e.g., 400 or 600 MHz for ^1H). Chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS) at 0.00 ppm.
- Fourier Transform Infrared (FTIR) Spectroscopy: For liquid samples like **5-Methylquinoline**, the Attenuated Total Reflectance (ATR) technique is commonly employed. A small drop of the neat liquid is placed directly onto the ATR crystal (e.g., diamond or zinc selenide). The spectrum is then recorded as the infrared beam passes through the crystal and interacts with the sample. Alternatively, a thin film can be prepared by placing a drop of the sample between two salt plates (e.g., NaCl or KBr).
- Gas Chromatography-Mass Spectrometry (GC-MS): A dilute solution of **5-Methylquinoline** is prepared in a volatile organic solvent (e.g., dichloromethane or methanol). A small volume (typically 1 μL) is injected into the gas chromatograph, where the compound is vaporized and separated from any impurities. The separated compound then enters the mass spectrometer. In the ion source (commonly using electron impact, EI), the molecules are ionized and fragmented. The mass analyzer separates these ions based on their mass-to-charge ratio, and a detector records their relative abundance.

Workflow Visualization

The following diagram illustrates the general workflow for the structural characterization of **5-Methylquinoline** using multiple spectroscopic techniques.

[Click to download full resolution via product page](#)

Caption: Workflow for the spectroscopic analysis of **5-Methylquinoline**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 5-Methylquinoline | 7661-55-4 | Benchchem [benchchem.com]

- 2. 5-Methylquinoline | C10H9N | CID 24312 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Technical Guide to the Spectroscopic Data of 5-Methylquinoline]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1294701#spectroscopic-data-for-5-methylquinoline-nmr-ir-mass-spec>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com